(3-Bromo-4-fluorophenyl)(ethyl)sulfane
Description
(3-Bromo-4-fluorophenyl)(ethyl)sulfane is a halogenated aryl sulfide (thioether) with the molecular formula C₈H₇BrFS and an approximate molecular weight of 237.1 g/mol. The compound features a benzene ring substituted with bromine (Br) at the 3-position, fluorine (F) at the 4-position, and an ethylthio (-S-C₂H₅) group.
Thioethers like this are synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds such as Ethyl (E)-3-(3-bromo-4-fluorophenyl)acrylate () are prepared using Wittig reactions, suggesting similar strategies for the target compound .
Properties
Molecular Formula |
C8H8BrFS |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
2-bromo-4-ethylsulfanyl-1-fluorobenzene |
InChI |
InChI=1S/C8H8BrFS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
InChI Key |
JSMVHJYSKRMUPU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (3-Bromo-4-fluorophenyl)(ethyl)sulfane with structurally similar halogenated aryl sulfides:
Key Observations :
- Substituent Effects: Bromine’s position (2-, 3-, or 4-) influences steric and electronic properties. For instance, 3-Br in the target compound may enhance electrophilic substitution reactivity compared to 2-Br in the trifluoromethyl analog . Bulky groups like trifluoromethyl (CF₃) increase molecular weight and boiling point due to enhanced van der Waals interactions .
Reactivity and Chemical Behavior
- Nucleophilic Substitution : Bromine’s role as a leaving group makes these compounds susceptible to substitution reactions. For example, the 3-Br in the target compound could be replaced by nucleophiles (e.g., amines, thiols) under mild conditions .
- Oxidation : Thioethers can oxidize to sulfoxides or sulfones, a property leveraged in drug design to modulate bioavailability .
- Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize intermediates in catalytic reactions, as seen in analogous compounds used in enantioselective syntheses () .
Preparation Methods
Diazonium Salt Substitution
Starting with 3-bromo-4-fluoroaniline , diazotization using NaNO₂/HCl at 0–5°C generates a diazonium salt, which reacts with potassium ethylxanthate (KEtX) to yield the thiol after acidic hydrolysis. Challenges include controlling competing side reactions (e.g., Sandmeyer bromination) and ensuring regioselectivity.
Reduction of Disulfides
Oxidative coupling of 3-bromo-4-fluorobenzenethiol precursors (e.g., via FeCl₃-mediated dimerization) followed by reduction with LiAlH₄ could provide the monomeric thiol. This method is less direct and requires stringent anhydrous conditions.
Ethylation of the Thiol
The alkylation step employs iodoethane and a base (e.g., Cs₂CO₃) in polar aprotic solvents like DMF or DMSO. A representative procedure from involves:
-
Reagents :
-
3-Bromo-4-fluorobenzenethiol (1.0 equiv)
-
Iodoethane (1.2 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
DMF (3 mL per mmol of thiol)
-
-
Conditions :
Analytical Characterization
Key spectroscopic data for the target compound (derived from analogous structures in):
-
¹H NMR (CDCl₃) : δ 7.55 (d, J = 8.2 Hz, 1H), 7.30–7.20 (m, 2H), 7.13 (d, J = 8.0 Hz, 1H), 3.10 (q, J = 7.4 Hz, 2H), 1.40 (t, J = 7.4 Hz, 3H).
-
¹³C NMR : δ 138.2 (C-Br), 134.5 (C-F), 129.8 (CH), 128.4 (CH), 126.7 (CH), 35.1 (SCH₂), 15.3 (CH₃).
Direct Functionalization of 3-Bromo-4-fluorobenzaldehyde
Synthesis of 3-Bromo-4-fluorobenzaldehyde
The patent CN109912396B outlines an efficient bromination method:
-
Reagents :
-
4-Fluorobenzaldehyde (1.0 equiv)
-
NaBr (1.03 equiv)
-
HCl (35%, 110 mL per mole of aldehyde)
-
NaOCl (8% aqueous, 1.04 equiv)
-
Dichloromethane (solvent)
-
-
Conditions :
Comparative Analysis of Methods
Reaction Optimization Insights
Solvent Effects
Base Selection
-
Cs₂CO₃ : Superior to K₂CO₃ or NaOH in minimizing thiol oxidation.
-
Stoichiometry : A 1.5:1 base-to-thiol ratio prevents iodoethane hydrolysis.
Challenges and Mitigation Strategies
Thiol Oxidation
Q & A
Basic Research Questions
Q. What methodological considerations are critical for the high-yield synthesis of (3-Bromo-4-fluorophenyl)(ethyl)sulfane?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution, where ethyl thiol reacts with 3-bromo-4-fluorophenyl halides (e.g., bromide or iodide) under basic conditions. Key parameters include:
- Catalyst : Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
- Purification : Column chromatography with hexane/ethyl acetate gradients removes unreacted starting materials .
- Data Table :
| Starting Material | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3-Bromo-4-fluorobromobenzene | DMF | 90 | 78 |
| 3-Bromo-4-fluoroiodobenzene | DMSO | 85 | 82 |
Q. How can X-ray crystallography and computational tools elucidate the structural features of this compound?
- Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software provides bond lengths (C–S: ~1.81 Å), angles (C–S–C: ~103°), and torsion angles. ORTEP-III visualizes thermal ellipsoids and molecular packing. Computational tools (e.g., Gaussian) optimize geometry and compare experimental vs. theoretical parameters.
Q. What analytical techniques are recommended for assessing purity and stability?
- Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.
- NMR : H and F NMR confirm structural integrity (e.g., ethyl protons at δ 1.2–1.4 ppm; fluorine at δ -110 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~249.0) .
Advanced Research Questions
Q. How can selective sulfoxidation of this compound be achieved without over-oxidation to sulfone?
- Answer : Fe-doped nano-cobalt oxide catalysts in aqueous or DMSO systems enable >95% sulfoxide selectivity. Key factors:
- Catalyst Loading : 5 mol% Fe-Co₃O₄.
- Oxidant : H₂O₂ (2 equiv) at 25°C for 2 hours.
- Solvent Effects : Water enhances selectivity due to hydrogen bonding with intermediates .
- Data Table :
| Solvent | Conversion (%) | Sulfoxide Selectivity (%) |
|---|---|---|
| H₂O | 99 | 95 |
| DMSO | 99 | 81 |
| EtOH | 82 | 95 |
Q. What advanced methods detect sulfane sulfur derivatives of this compound in biological systems?
- Answer :
- Fluorescent Probes : SSP2 or BioTracker Green Sulfane Sulfur Dye enable live-cell imaging via sulfane sulfur-mediated cyclization (λₑₓ = 488 nm, λₑₘ = 520 nm).
- Cyanolysis : Quantifies total sulfane sulfur by measuring thiocyanate (SCN⁻) at 460 nm .
- LC-MS/MS : Differentiates persulfides (m/z 249 → 193) and polysulfides using collision-induced dissociation .
Q. How does this compound interact with bacterial redox-sensing proteins like MarR family regulators?
- Answer : Sulfane sulfur reacts with cysteine residues in MarR proteins, forming persulfide adducts (R-S-SH). Techniques:
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd ~10⁻⁶ M).
- Fluorescence Quenching : Tryptophan residues in MarR show λₑₘ = 340 nm quenching upon ligand binding .
Data Contradictions and Validation
- Sulfoxidation Solvent Discrepancy : While water and DMSO show similar conversion rates, selectivity diverges due to solvent polarity effects. Validate via kinetic studies (e.g., time-resolved IR spectroscopy) .
- Cyanolysis vs. Fluorescent Probes : Cyanolysis overestimates sulfane sulfur in reducing environments (e.g., cellular glutathione). Cross-validate with LC-MS/MS .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
